molecular formula C15H13N5O2 B2920412 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 2034400-86-5

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Cat. No.: B2920412
CAS No.: 2034400-86-5
M. Wt: 295.302
InChI Key: SMNBTNVXGLVIPN-UHFFFAOYSA-N
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Description

(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a synthetic organic compound. Characterized by its unique heterocyclic structure, it incorporates elements of pyrazolo, pyrazin, pyridin, and isoxazol. The combination of these groups within a single molecular framework suggests potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic methods can yield (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone. A common route might involve:

  • Formation of Pyrazolo-Pyrazin Backbone: : This could be done by cyclization reactions using appropriate starting materials.

  • Attachment of Pyridin-3-yl Group: : Using nucleophilic substitution or palladium-catalyzed cross-coupling reactions like Suzuki coupling.

  • Incorporation of Isoxazol Group: : Often via cycloaddition reactions under controlled conditions.

Industrial Production Methods

Scaling up the laboratory synthesis to industrial production generally involves optimizing reaction conditions, including temperature, pressure, and solvent choices, as well as catalyst selection to ensure the highest yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Might be susceptible to oxidative conditions, leading to modifications on the heterocyclic rings.

  • Reduction: : Selective reductions can occur on certain functional groups without disturbing the entire structure.

  • Substitution: : The compound can undergo substitution reactions, particularly on the pyridine ring and isoxazol moiety.

Common Reagents and Conditions

  • Oxidizing agents: : KMnO₄, CrO₃

  • Reducing agents: : NaBH₄, LiAlH₄

  • Substitution conditions: : Base or acid catalysis, heat

Major Products

  • Oxidation: : Hydroxy- and oxo- derivatives

  • Reduction: : Dehydrogenated forms or partially saturated ring systems

  • Substitution: : Functionalized derivatives with diverse substituents

Scientific Research Applications

(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is explored in various fields:

  • Chemistry: : Serves as a versatile intermediate in synthetic organic chemistry.

  • Biology: : Investigated for its potential as an enzyme inhibitor or ligand for biomolecular targets.

  • Medicine: : Studied for its pharmacological properties, including anti-inflammatory and antimicrobial effects.

  • Industry: : Utilized in the development of materials with specific chemical properties.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action depends on its application:

  • As an enzyme inhibitor: : Binds to the active site or allosteric site, altering the enzyme's activity.

  • As a drug: : Engages specific receptors or proteins, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (6,7-Dihydro-1H-pyrazolo[1,5-a]pyridin-4(5H)-one): : Similar in having a dihydropyrazolo system but differs in the attached groups.

  • (5-(Pyridin-3-yl)isoxazol-4-carbaldehyde): : Shares the isoxazol-pyridin structure, but lacks the pyrazolo-pyrazin backbone.

Uniqueness

The combination of multiple heterocyclic systems in (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone endows it with unique reactivity and potential biological activities, differentiating it from simpler analogs.

This compound's distinctive structure makes it a valuable subject of study across multiple scientific domains. If there's anything else you'd like to dive into, just let me know.

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c21-15(19-6-7-20-12(10-19)3-5-17-20)13-8-14(22-18-13)11-2-1-4-16-9-11/h1-5,8-9H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNBTNVXGLVIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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